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2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 4. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that thiazole derivatives, including 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole, exhibit potent anticancer activities. These compounds often act as inhibitors of tubulin polymerization, which is crucial for cancer cell division. Studies have shown that modifications to the thiazole structure can enhance antiproliferative effects against various cancer cell lines.
Case Study: SMART Compounds
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed based on structural modifications of thiazole derivatives. These compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range (0.021 - 0.071 μM) compared to previous compounds . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiazole ring for enhancing efficacy.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
SMART 1 | Melanoma | 0.021 |
SMART 2 | Prostate Cancer | 0.071 |
SMART 3 | Breast Cancer | 0.045 |
Antimicrobial Activity
Broad-Spectrum Efficacy
Thiazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to increased antimicrobial activity.
Case Study: Antimicrobial Screening
In one study, various thiazole derivatives were synthesized and screened for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds derived from thiazoles exhibited significant antibacterial properties, comparable to standard antibiotics such as norfloxacin .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | Staphylococcus aureus | 3.125 µg/mL |
Thiazole Derivative B | Escherichia coli | 6.25 µg/mL |
Anticonvulsant Activity
Therapeutic Potential
Thiazoles have been explored for their anticonvulsant properties, with several studies indicating that certain derivatives can effectively reduce seizure activity in animal models.
Case Study: Anticonvulsant Screening
A recent investigation assessed a series of thiazole-integrated compounds for their anticonvulsant efficacy using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings revealed that some compounds exhibited significant anticonvulsant effects at lower doses than standard medications .
Compound | Model Used | Effective Dose (mg/kg) |
---|---|---|
Thiazole Derivative C | MES | <20 |
Thiazole Derivative D | PTZ | <20 |
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-methoxyphenyl)thiazole
- 2-Bromo-4-(4-fluorophenyl)thiazole
- 2-Bromo-4-(3-chlorophenyl)thiazole
Uniqueness
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes .
Biological Activity
2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological profile. The molecular formula is C11H9BrFNO2S, with a molecular weight of approximately 308.16 g/mol.
Research indicates that thiazole derivatives often exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis. For instance, compounds similar to this compound have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest in cancer cells .
Case Studies
- In Vitro Studies : A study involving various thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HT-29 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 23.30 mM, indicating potent cytotoxic effects .
- In Vivo Studies : Another study highlighted the in vivo efficacy of thiazole derivatives in mouse models, where certain compounds exhibited tumor reduction at doses significantly lower than standard chemotherapeutics .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazoles are known for their activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : Compounds structurally related to this compound showed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .
- Antifungal Activity : In studies assessing antifungal properties, certain thiazole derivatives demonstrated effectiveness against Aspergillus niger, with inhibition zones indicating superior activity compared to standard antifungal agents like amphotericin B .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural features. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring significantly enhances cytotoxicity and antimicrobial efficacy .
- Bromine and Fluorine Substitution : These halogens appear to play a crucial role in modulating the compound's reactivity and interaction with biological targets.
Data Tables
Properties
Molecular Formula |
C10H7BrFNOS |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |
InChI Key |
UFBHMPDKWJAYAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F |
Origin of Product |
United States |
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